molecular formula C16H22O2 B14181516 4-[Hydroxy(phenyl)methyl]non-4-en-3-one CAS No. 918139-01-2

4-[Hydroxy(phenyl)methyl]non-4-en-3-one

Cat. No.: B14181516
CAS No.: 918139-01-2
M. Wt: 246.34 g/mol
InChI Key: JZZQFYXSYJCADV-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]non-4-en-3-one is a synthetic organic compound featuring a hydroxy(phenyl)methyl functional group attached to a non-en-one backbone. This specific structure suggests its potential value as a versatile intermediate in medicinal chemistry research. Compounds with ketone and alcohol functional groups on a carbon chain are often investigated as key precursors for the synthesis of more complex, biologically active molecules . For instance, structurally related chroman-4-one (chromanone) derivatives are extensively studied as a privileged scaffold in drug discovery due to their wide range of pharmacological activities, including anticancer properties . The presence of the phenyl group and the specific substitution pattern in this compound may allow researchers to explore structure-activity relationships (SAR), particularly in the development of novel anticancer agents. Studies on analogous molecules have shown that such derivatives can exhibit selective cytotoxicity against cancer cell lines, such as colon cancer (HCT-116) cells, while showing minimal effects on non-cancerous cells, indicating potential for selective therapeutic action . Its mechanism of action, if biologically active, could be multi-targeted, potentially involving the induction of apoptosis (programmed cell death) in malignant cells, as seen in some synthetic flavonoid and chromanone analogs . This product is intended for laboratory research purposes only, specifically for use in chemical synthesis, pharmacological screening, and the development of new therapeutic leads. It is not for diagnostic or therapeutic use. Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and protected from light to maintain stability. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

918139-01-2

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]non-4-en-3-one

InChI

InChI=1S/C16H22O2/c1-3-5-7-12-14(15(17)4-2)16(18)13-10-8-6-9-11-13/h6,8-12,16,18H,3-5,7H2,1-2H3

InChI Key

JZZQFYXSYJCADV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C(C1=CC=CC=C1)O)C(=O)CC

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy Phenyl Methyl Non 4 En 3 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.org For 4-[Hydroxy(phenyl)methyl]non-4-en-3-one, the primary disconnection strategy involves the aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction. youtube.com

Identification of Primary Synthetic Precursors

The key structural feature of the target molecule is the β-hydroxy ketone motif within an α,β-unsaturated system. A logical retrosynthetic disconnection is the Cα-Cβ bond of the carbonyl group, which points to an aldol addition reaction as the final bond-forming step. libretexts.org This disconnection reveals two primary precursors: benzaldehyde (B42025) and non-3-en-2-one.

Another functional group interconversion (FGI) step on the α,β-unsaturated ketone (non-4-en-3-one) would lead to a β-hydroxy ketone, which is the direct product of an aldol reaction before dehydration. libretexts.orgyoutube.com This suggests that the synthesis could proceed via the formation of a saturated β-hydroxy ketone, followed by dehydration to introduce the double bond. However, direct aldol condensation to form the unsaturated product is also a common and efficient strategy. libretexts.org

Therefore, the primary synthetic precursors are identified as:

Benzaldehyde

Non-3-en-2-one (for a direct aldol approach) or 2-nonanone (for an aldol reaction followed by dehydration).

Strategic Carbon-Carbon and Carbon-Oxygen Bond Formations

The core of the synthesis lies in the strategic formation of the carbon-carbon bond between the benzylic carbon and the α-carbon of the enone. This is typically achieved through an aldol reaction where an enolate attacks a carbonyl electrophile. wikipedia.org

Carbon-Carbon Bond Formation: The key C-C bond is formed between the α-carbon of a ketone and the carbonyl carbon of an aldehyde. In the context of our target molecule, the enolate of non-3-en-2-one (or 2-nonanone) would act as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. youtube.com

Carbon-Oxygen Bond Formation: The hydroxyl group in the final product is derived from the carbonyl oxygen of benzaldehyde. During the aldol reaction, this oxygen is protonated upon workup to yield the final β-hydroxy ketone. wikipedia.org

Development of Convergent and Linear Synthetic Routes

Both convergent and linear synthetic strategies can be envisioned for the synthesis of this compound. A linear synthesis would involve the sequential modification of a single starting material. A convergent approach would involve the separate synthesis of key fragments (in this case, the precursors identified through retrosynthesis) which are then combined in a later step. For this particular target, a convergent approach is more efficient, involving the reaction between benzaldehyde and a suitable nine-carbon ketone derivative.

Optimization of Reaction Conditions for Stereoselective and Chemoselective Steps

The aldol reaction can be catalyzed by either acid or base. wikipedia.org The choice of catalyst and reaction conditions is crucial for controlling selectivity.

Chemoselectivity: In a crossed aldol reaction between two different carbonyl compounds, one of which can enolize and the other cannot, chemoselectivity is a key consideration. Benzaldehyde lacks α-hydrogens and therefore cannot enolize, making it an ideal electrophile. The ketone, non-3-en-2-one, can be selectively deprotonated at the α-position to form the nucleophilic enolate. google.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can ensure the formation of the kinetic enolate, preventing self-condensation of the ketone.

Stereoselectivity: The reaction creates a new stereocenter at the carbon bearing the hydroxyl group. Achieving high stereoselectivity is a significant challenge. The geometry of the enolate (E or Z) plays a crucial role in determining the relative stereochemistry of the product, as predicted by the Zimmerman-Traxler model. harvard.edu For instance, (Z)-enolates tend to give syn-aldol products, while (E)-enolates favor anti-aldol products. harvard.edu

Below is a hypothetical data table illustrating the effect of reaction conditions on the yield and stereoselectivity of the aldol reaction between benzaldehyde and non-3-en-2-one.

EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1NaOHEtOH/H₂O256555:45
2LDATHF-788510:90
3Bu₂BOTf, Et₃NCH₂Cl₂-7892>98:2 (syn)
4TiCl₄, Et₃NCH₂Cl₂-78905:95 (anti)

Catalyst Selection and Ligand Design in Asymmetric Transformations

To achieve enantioselectivity, chiral catalysts or auxiliaries are employed.

Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for asymmetric aldol reactions. nih.govacs.org These catalysts mimic the function of natural aldolase (B8822740) enzymes. The use of a chiral prolinamide in combination with a Lewis acid like zinc triflate could potentially catalyze the direct asymmetric aldol reaction in aqueous media, affording the product in high enantiomeric excess (ee). nih.gov

Metal-Based Catalysis: Chiral metal complexes are widely used to control stereoselectivity. For example, rhodium-catalyzed hydrogenative aldol reactions can produce syn-aldol products with high diastereoselectivity. organic-chemistry.org The use of chiral ligands, such as BINAP or DIOP, is critical for inducing asymmetry. Titanium enolates, generated using chiral titanium Lewis acids, are also highly effective in stereoselective aldol reactions, with the choice of protecting groups and the specific titanium reagent influencing the stereochemical outcome. acs.org

The following table presents hypothetical data on the performance of different chiral catalysts in the asymmetric synthesis of this compound.

EntryCatalyst/LigandMetalYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1(S)-Proline-7870:3092 (syn)
2Rh(acac)(CO)₂ / (R)-BINAPRh88>95:5 (syn)95 (syn)
3Evans' Auxiliary (chiral oxazolidinone)B95>99:1 (syn)>99 (syn)
4Chiral (acyloxy)boraneB8510:9090 (anti)

Novel Synthetic Approaches and Methodological Advancements

Research in organic synthesis continuously provides new and improved methods that could be applied to the synthesis of this compound.

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. Ketoreductases can be engineered for the asymmetric reduction of diketones to produce chiral β-hydroxy ketones with excellent conversion rates and enantiomeric excesses. acs.org Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the umpolung carboligation of aldehydes, providing access to α-hydroxy ketones which could be further elaborated. acs.org

Dual Catalysis Systems: The combination of two different catalytic cycles in one pot can enable novel transformations. For instance, a dual iridium/zinc catalytic system has been developed for the α-allylation of unprotected α-hydroxyketones, demonstrating the potential for complex bond formations under mild conditions. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. The synthesis of β-hydroxy ketones via aldol reactions could be adapted to flow systems, potentially improving yields and reducing reaction times.

Exploration of Organometallic Reagents in Directed Functionalization

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds, a critical step in the synthesis of the target molecule. dalalinstitute.com The key transformation involves the addition of a nucleophilic carbon source to a carbonyl group. For the synthesis of this compound, a plausible retrosynthetic analysis points towards a precursor such as a β-diketo compound or an α,β-unsaturated ketone that can be functionalized accordingly.

A primary strategy involves the 1,2-addition of an organometallic reagent to the carbonyl group of a suitable α,β-unsaturated ketone precursor. Strong nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) typically favor 1,2-addition over 1,4-conjugate addition. dalalinstitute.compressbooks.publibretexts.org For instance, the reaction of phenylmagnesium bromide or phenyllithium (B1222949) with a precursor like non-4-en-3-one would directly install the phenyl group at the carbonyl carbon, which upon hydrolysis yields the desired tertiary alcohol moiety.

Conversely, organocuprates, also known as Gilman reagents (R₂CuLi), are weaker nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated systems. pressbooks.publibretexts.org While not directly forming the tertiary alcohol, this method is crucial for building the carbon skeleton of the enone precursor itself. For example, the addition of a butylcuprate reagent to a simpler enone could establish the nonene backbone prior to the introduction of the hydroxy(phenyl)methyl group.

The choice of organometallic reagent and reaction conditions is therefore critical in directing the functionalization to the desired position.

Table 1: Regioselectivity of Organometallic Additions to α,β-Unsaturated Ketones

Reagent Type Typical Product Mechanism Key Characteristics
Organolithium (RLi) 1,2-Addition Nucleophilic addition to carbonyl Strong nucleophile, kinetically controlled libretexts.org
Grignard (RMgX) Primarily 1,2-Addition Nucleophilic addition to carbonyl Strong nucleophile, kinetically controlled dalalinstitute.compressbooks.publibretexts.org

Stereoselective Alkylation and Addition Reactions to Unsaturated Systems

The carbon atom bearing the hydroxyl and phenyl groups in this compound is a stereocenter. Achieving control over its absolute configuration is a significant challenge in asymmetric synthesis. Several strategies have been developed for the stereoselective alkylation and addition to carbonyls and unsaturated systems. uwo.ca

One powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. uwo.ca For ketone alkylation, chiral hydrazones (using RAMP or SAMP auxiliaries) can be employed to achieve highly selective reactions. uwo.ca

Alternatively, catalytic enantioselective methods offer a more atom-economical approach. wiley-vch.de The use of chiral ligands in conjunction with metal catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For instance, the enantioselective addition of organometallic reagents to ketones can be achieved using chiral diamine or amino alcohol ligands. nih.gov Similarly, the catalytic enantioselective α-allylation of ketones has been accomplished using singly occupied molecular orbital (SOMO) catalysis, demonstrating a modern approach to creating stereocenters adjacent to a carbonyl group. pnas.org

Recent advancements have also focused on the stereoselective alkylation of metal enolates, which are key intermediates in these transformations. pnas.orgacs.org The geometry of the enolate and the nature of the metal cation and associated chiral ligands all play a crucial role in determining the stereochemical outcome.

Table 2: Examples of Stereoselective Addition/Alkylation Methods

Method Chiral Source Typical Substrate Key Feature
Auxiliary-Based Alkylation Chiral Oxazolidinones Carboxylic Acid Derivatives High diastereoselectivity, auxiliary is recoverable uwo.ca
Chiral Hydrazones (RAMP/SAMP) (R)- or (S)-prolinol derivatives Aldehydes, Ketones Forms aza metallo enolates for selective alkylation uwo.ca
Catalytic Asymmetric Addition Chiral Ligands (e.g., diamines) with Metal Ketones Direct formation of chiral tertiary alcohols nih.gov

Chemo- and Regioselective Functionalization Strategies

The target molecule possesses multiple reactive sites: the carbonyl group, the carbon-carbon double bond, and the hydroxyl group. Chemo- and regioselective strategies aim to functionalize one of these sites while leaving the others intact. nih.gov

As discussed previously, the competition between 1,2- and 1,4-addition to the enone system is a classic example of regioselectivity controlled by the nucleophile's reactivity. libretexts.org Hard nucleophiles (like organolithiums) react at the hard electrophilic carbonyl carbon (1,2-addition), while soft nucleophiles (like organocuprates) react at the soft β-carbon of the double bond (1,4-addition).

Furthermore, protecting group strategies can be employed to temporarily mask a reactive functional group. For instance, the tertiary alcohol could be protected as a silyl (B83357) ether to prevent its interference in subsequent reactions targeting the enone system. Conversely, the ketone could be protected as a ketal to direct reactions towards the double bond or the alcohol.

Modern catalytic systems have enabled highly selective transformations. For example, copper-catalyzed methods have been developed for the regio- and stereoselective γ-alkylation of enones, showcasing the ability to functionalize positions more remote from the primary functional group. acs.org Palladium-catalyzed reactions have also been instrumental in achieving regioselective functionalization of complex molecules. nih.gov

Derivatization Strategies and Post-Synthetic Modifications

Once the core structure of this compound is synthesized, its functional groups offer numerous avenues for further chemical modification. These derivatizations are crucial for probing structure-activity relationships or for synthesizing more complex molecular architectures.

Transformations of the Tertiary Alcohol Moiety

The tertiary alcohol in the target molecule is a key functional handle. However, its reactivity is distinct from that of primary or secondary alcohols.

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. libretexts.org Forced oxidation typically leads to carbon-carbon bond cleavage.

Esterification and Etherification: The hydroxyl group can be converted into an ester or an ether. Esterification can be achieved using acyl chlorides or anhydrides, often in the presence of a base. nih.gov Etherification, to form derivatives like a methoxy (B1213986) or benzyloxy ether, typically requires reaction with an alkyl halide under basic conditions (Williamson ether synthesis), though the steric hindrance of a tertiary alcohol can make this challenging.

Elimination (Dehydration): Treatment with acid can lead to the elimination of water, forming a more extended conjugated system. The regioselectivity of this elimination would depend on the stability of the resulting alkenes.

Reactions Involving the Enone System

The α,β-unsaturated ketone (enone) is a versatile functional group capable of undergoing a wide array of transformations. pressbooks.pub

Conjugate Addition (Michael Reaction): As a classic Michael acceptor, the enone system can react with a wide variety of soft nucleophiles (e.g., enolates, amines, thiols) in a 1,4-addition manner. pressbooks.pub

Reduction: The enone system can be selectively reduced. Catalytic hydrogenation (e.g., using H₂/Pd-C) typically reduces the carbon-carbon double bond first, yielding the corresponding saturated ketone. The use of specific reducing agents can target the carbonyl group; for example, sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, potentially with diastereoselectivity influenced by the existing stereocenter.

Epoxidation: The electron-deficient double bond of the enone can be epoxidized, for example, using a nucleophilic oxidant like hydrogen peroxide under basic conditions (e.g., the Weitz-Scheffer epoxidation).

Cycloaddition Reactions: The enone double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as the dienophile, leading to the formation of complex cyclic structures.

Skeletal Rearrangements and Cyclization Studies

The specific arrangement of functional groups in this compound allows for the exploration of various skeletal rearrangements and intramolecular cyclization reactions.

Acid-Catalyzed Rearrangements: In the presence of strong acid, the tertiary alcohol can be protonated, leading to the formation of a tertiary carbocation. This intermediate could potentially undergo rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation before elimination or capture by a nucleophile. Such rearrangements are analogous to the Wagner-Meerwein rearrangement. rsc.org A related transformation is the Favorskii-type rearrangement, which has been observed in α-hydroxy ketones under electron impact. rsc.org

Photochemical Rearrangements: Enone systems are known to undergo characteristic photochemical rearrangements. chempedia.info Upon UV irradiation, they can isomerize or undergo cycloaddition and rearrangement reactions, potentially leading to complex polycyclic products.

Intramolecular Cyclization: If other functional groups are introduced into the molecule, intramolecular reactions can lead to the formation of new rings. For example, if the butyl chain were to terminate in a nucleophilic group, an intramolecular Michael addition could form a cyclic structure. Similarly, Prins-type cyclizations could be envisioned if a homoallylic alcohol moiety were present. beilstein-journals.org Multicomponent reaction and cyclization strategies are powerful tools for building complex heterocyclic scaffolds from simpler precursors. nih.gov

Mechanistic Investigations of Reactions Involving 4 Hydroxy Phenyl Methyl Non 4 En 3 One

Elucidation of Reaction Pathways Leading to Compound Formation

The synthesis of β-hydroxy α,β-unsaturated ketones like 4-[Hydroxy(phenyl)methyl]non-4-en-3-one can be achieved through several synthetic strategies, most notably variants of the aldol (B89426) and Baylis-Hillman reactions. Understanding the mechanistic underpinnings of these synthetic routes is crucial for optimizing reaction conditions and controlling product selectivity.

The formation of this compound can be envisioned as proceeding through a crossed aldol condensation between benzaldehyde (B42025) and non-3-en-2-one, or more likely, through the reaction of an enolate derived from nonan-3-one with benzaldehyde. The kinetics of aldol reactions are well-studied and generally exhibit a multi-step mechanism. wikipedia.orglibretexts.org

Rate = k[Ketone][Base]

However, if the subsequent addition of the enolate to the aldehyde is slow, the kinetics can become more complex. For the synthesis of a specific β-hydroxy ketone, the reaction kinetics would be influenced by the concentrations of the ketone (nonan-3-one), the aldehyde (benzaldehyde), and the catalyst (acid or base).

A plausible synthetic route analogous to the Claisen-Schmidt condensation involves the reaction of nonan-3-one with benzaldehyde. researchgate.net Kinetic data for similar reactions provide insight into the relative rates.

ReactantsCatalystRate Constant (k) [M⁻¹s⁻¹]Temperature (°C)
Acetophenone + BenzaldehydeNaOH0.293 h⁻¹25
Acetone + p-NitrobenzaldehydeL-Proline(Not specified)Room Temp
Isobutyraldehyde (self-condensation)NaOH(Complex kinetics)(Not specified)

This table presents representative kinetic data for analogous aldol condensation reactions. The specific rate constants for the formation of this compound would require experimental determination.

Another relevant synthetic pathway is the Morita-Baylis-Hillman (MBH) reaction. nrochemistry.comwikipedia.org This reaction typically involves an activated alkene and an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. The rate-determining step in the MBH reaction is often the second-order reaction between the aldehyde and the zwitterionic intermediate formed from the catalyst and the alkene, and it is known to be notoriously slow. nrochemistry.commdpi.com

The identification of transient reactive intermediates is paramount to confirming a proposed reaction mechanism. In the context of the formation of this compound, the key intermediates differ depending on the reaction pathway.

Aldol Reaction Pathway: In a base-catalyzed aldol reaction, the primary reactive intermediate is the enolate of nonan-3-one. libretexts.orgmasterorganicchemistry.com This resonance-stabilized anion is formed by the deprotonation of an α-hydrogen by a base. The enolate then acts as a potent nucleophile.

The subsequent nucleophilic attack of the enolate on the carbonyl carbon of benzaldehyde leads to a tetrahedral alkoxide intermediate . youtube.com This intermediate is then protonated in a final step to yield the β-hydroxy ketone product. youtube.com

In an acid-catalyzed aldol reaction, the key intermediate is an enol , formed by the protonation of the carbonyl oxygen followed by deprotonation at the α-carbon. masterorganicchemistry.com

Baylis-Hillman Reaction Pathway: For the MBH reaction, the mechanism involves the formation of a zwitterionic enolate intermediate. nrochemistry.comorganic-chemistry.org This is generated by the conjugate addition of a nucleophilic catalyst (e.g., DABCO) to the α,β-unsaturated ketone system that would be a precursor to the final product. This intermediate then adds to the aldehyde. These intermediates are often challenging to isolate but can be detected using spectroscopic techniques like ESI-MS. mdpi.com

The stereochemical outcome of the formation of this compound, which contains a new stereocenter, is determined by the geometry of the transition state.

For aldol reactions, the Zimmerman-Traxler model is often invoked to predict the stereochemistry. wikipedia.orgmasterorganicchemistry.com This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the oxygen atoms of both the enolate and the aldehyde. masterorganicchemistry.comacs.org The relative orientation of the substituents on the enolate and the aldehyde in this transition state dictates the syn or anti configuration of the product. The use of different metal enolates (e.g., lithium vs. boron) can significantly influence the geometry of the transition state and thus the diastereoselectivity of the reaction. wikipedia.orglibretexts.org

In the case of the Baylis-Hillman reaction, the transition state for the carbon-carbon bond-forming step involves the attack of the zwitterionic enolate on the aldehyde. The geometry of this transition state is influenced by steric and electronic factors, and chiral catalysts can be employed to favor the formation of one enantiomer over the other. wikipedia.org

Reaction Mechanisms of Subsequent Chemical Transformations

The presence of multiple functional groups in this compound allows for a variety of subsequent chemical transformations, including rearrangements, radical reactions, and pericyclic reactions.

The β-hydroxy ketone moiety in the target molecule is susceptible to both acid- and base-catalyzed rearrangements.

Under acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation, which can then undergo rearrangement. For β,γ-unsaturated ketones, acid catalysis can promote isomerizations and skeletal rearrangements. acs.orgdocumentsdelivered.com A potential rearrangement for this compound could involve dehydration to form a conjugated dienone, followed by protonation and subsequent rearrangements.

Base-mediated rearrangements can also occur. For instance, a retro-aldol reaction can take place, leading to the cleavage of the carbon-carbon bond formed during the synthesis, reverting to benzaldehyde and the enolate of nonan-3-one. masterorganicchemistry.com Additionally, base-mediated rearrangements of hydroxamic acids to amines have been reported, though this is less directly analogous. rsc.orgnih.gov A base-mediated rearrangement of an α,β-unsaturated aldehyde to an α,β-unsaturated ketone has also been described, involving intramolecular condensation steps. youtube.com

Rearrangement TypeConditionsPlausible Intermediate(s)
Acid-CatalyzedH⁺Carbocation, Oxocarbenium ion
Base-Mediated (Retro-Aldol)OH⁻Enolate, Tetrahedral alkoxide

This table outlines plausible rearrangement pathways for β-hydroxy α,β-unsaturated ketones based on established mechanisms for related compounds.

The α,β-unsaturated ketone functionality in this compound makes it a substrate for both radical and pericyclic reactions.

Radical Reactions: The double bond is susceptible to attack by radicals. For example, the addition of hydroxyl radicals to α,β-unsaturated ketones is a known atmospheric oxidation pathway. copernicus.orgcopernicus.org This typically involves the addition of the radical to either the α- or β-carbon, forming a new radical intermediate which can then react further. copernicus.org Free radical addition of aldehydes to α,β-unsaturated ketones has also been documented, leading to the formation of 1,4-dicarbonyl compounds. acs.org

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu The alkene of the α,β-unsaturated ketone can participate as a component in cycloaddition reactions. For instance, a [2+2] photocycloaddition with another alkene can lead to the formation of a cyclobutane (B1203170) ring. youtube.com These reactions often proceed via a triplet state of the enone. youtube.com The conjugated system can also act as a dienophile in [4+2] Diels-Alder reactions, although the electron-withdrawing ketone group deactivates the double bond for this purpose compared to electron-rich dienophiles. wikipedia.org

Oxidative and Reductive Transformation Mechanisms

The unique structural features of this compound, namely the hydroxyl group, the carbon-carbon double bond, and the ketone functionality, make it susceptible to a variety of oxidative and reductive transformations. Mechanistic studies have begun to elucidate the intricate pathways involved in these reactions.

Oxidative Transformations: The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. A common transformation involves the oxidation of the secondary alcohol to a ketone. Mechanistically, this often proceeds via a hydride abstraction from the carbon bearing the hydroxyl group. Stronger oxidizing agents can lead to cleavage of the carbon-carbon double bond, a process that can be initiated by electrophilic addition to the double bond, followed by rearrangement and cleavage. The presence of the phenyl group can influence the regioselectivity of these oxidations due to its electronic effects.

Reductive Transformations: The reduction of this compound offers a route to various saturated and unsaturated diols and alcohols. The ketone functionality is readily reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165). The mechanism of this reduction typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereochemical outcome of this reduction can be influenced by the steric bulk of the substituents and the coordination of the reducing agent to the existing hydroxyl group.

Reduction of the carbon-carbon double bond can also be achieved, often through catalytic hydrogenation. This process involves the adsorption of the molecule onto a metal catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The presence of the neighboring hydroxyl and phenyl groups can direct the stereochemistry of the hydrogenation.

Stereochemical Aspects and Control in the Synthesis and Transformations of 4 Hydroxy Phenyl Methyl Non 4 En 3 One

Diastereoselective Control in Carbon-Carbon Bond Formations

The synthesis of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one involves the formation of a carbon-carbon bond that creates two adjacent stereocenters. The relative orientation of the substituents around these stereocenters can lead to different diastereomers. Controlling this relative stereochemistry is known as diastereoselective control.

In substrate-controlled diastereoselectivity, the existing stereochemistry within the reacting molecules dictates the stereochemical outcome of the reaction. researchgate.net Chiral α-hydroxy ketones are valuable starting materials for highly stereoselective aldol (B89426) reactions. thieme-connect.com The choice of protecting group for the hydroxyl functionality and the specific enolization conditions can lead to the formation of aldol adducts that can be further transformed into a variety of enantiomerically pure compounds. researchgate.net

For the synthesis of a molecule like this compound, if a chiral center is already present in either the enolate precursor or the aldehyde, it can influence the facial selectivity of the incoming reactant. The steric and electronic properties of the existing chiral center can create a preferential direction of approach for the other reactant, leading to the favored formation of one diastereomer over the other.

Illustrative Data on Substrate-Controlled Aldol Reactions:

EntryEnolate Precursor (with chiral center)AldehydeDiastereomeric Ratio (syn:anti)
1Chiral α-siloxy ketoneBenzaldehyde (B42025)>95:5
2Chiral ester with α-stereocenterPropanal90:10

Note: This table presents representative data for analogous substrate-controlled aldol reactions to illustrate the principle of high diastereoselectivity.

When the stereochemical outcome of a reaction is determined by the chirality of a reagent or catalyst used, it is referred to as reagent-controlled diastereoselectivity. This approach is particularly useful when the substrates themselves are not chiral. A key principle governing this type of control is the Zimmerman-Traxler model for aldol reactions. pharmaxchange.infoharvard.edu This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. The geometry of the enolate (Z or E) directly influences the relative stereochemistry of the product. Z-enolates typically lead to syn-aldol products, while E-enolates generally yield anti-aldol products. pharmaxchange.info By carefully selecting the base and reaction conditions, one can selectively generate either the Z- or E-enolate, thus controlling the diastereoselectivity of the aldol addition. pharmaxchange.infoharvard.edu

Representative Data for Reagent-Controlled Aldol Reactions:

EntryEnolate GeometryLewis Acid/BaseDiastereomeric Ratio (syn:anti)
1Z-enolate (from LDA)LiCl>98:2
2E-enolate (from bulky base)MgBr₂<5:95>

Note: This table provides illustrative data from analogous systems to demonstrate how enolate geometry, controlled by reagents, dictates the diastereomeric outcome.

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is crucial in many applications, as different enantiomers of a molecule can have vastly different biological activities.

A widely used strategy for enantioselective synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgyork.ac.uk This chiral auxiliary directs the stereochemical course of the reaction, and is subsequently removed to yield the desired enantiomerically enriched product. wikipedia.org Evans' oxazolidinone auxiliaries are a classic example and have been successfully employed in a multitude of asymmetric aldol reactions. youtube.comresearchgate.net

In the context of synthesizing this compound, a chiral auxiliary could be attached to the ketone precursor. The bulky auxiliary would then sterically hinder one face of the resulting enolate, forcing the aldehyde to approach from the less hindered face, thereby leading to a high degree of enantioselectivity. youtube.com

Illustrative Data for Chiral Auxiliary-Mediated Aldol Reactions:

EntryChiral AuxiliaryDiastereomeric RatioEnantiomeric Excess (ee)
1(R)-4-benzyl-2-oxazolidinone>99:1>99%
2(S)-4-isopropyl-2-oxazolidinone>99:1>99%

Note: This table showcases typical results obtained in Evans' auxiliary-controlled aldol reactions for analogous systems, highlighting the high levels of stereocontrol achievable.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov This can be achieved through the use of chiral metal complexes or through organocatalysis.

Chiral Lewis acid catalysts can coordinate to the aldehyde, activating it and creating a chiral environment that directs the nucleophilic attack of the enolate. nih.gov Alternatively, chiral Brønsted acids or bases can be employed. Organocatalysis, using small chiral organic molecules like proline and its derivatives, has emerged as a powerful tool for direct asymmetric aldol reactions. nih.gov These catalysts can activate the ketone to form a chiral enamine intermediate, which then reacts with the aldehyde with high enantioselectivity. nih.gov

Representative Data for Asymmetric Catalytic Aldol Reactions:

EntryCatalyst TypeCatalystEnantiomeric Excess (ee)
1Chiral Lewis AcidChiral Boron Complex95%
2Organocatalyst(S)-Proline98%

Note: This table provides representative enantioselectivities for analogous asymmetric aldol reactions to illustrate the effectiveness of different catalytic approaches.

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. nih.gov For the synthesis of chiral molecules like this compound, several biocatalytic strategies can be envisioned.

Enzymes such as aldolases can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde, producing β-hydroxy ketones with high enantiopurity. nih.gov Alternatively, a prochiral precursor could be subjected to an asymmetric reduction using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). researchgate.netalmacgroup.comnih.gov These enzymes, often utilizing a cofactor like NAD(P)H, can deliver a hydride to one face of the carbonyl group with high selectivity, leading to the formation of a chiral alcohol. almacgroup.comnih.gov The use of whole-cell biocatalysts can be advantageous as they can regenerate the necessary cofactors in situ. wseas.com

Illustrative Data for Biocatalytic Synthesis of Chiral Alcohols:

EntryBiocatalystSubstrateEnantiomeric Excess (ee)
1Aldolase (B8822740)Propanal + Acetone>99%
2Ketoreductase (KRED)Prochiral β-diketone98%
3Alcohol Dehydrogenase (ADH)α,β-Unsaturated ketone>99%

Note: This table presents typical enantioselectivities achieved in biocatalytic reactions for the synthesis of chiral β-hydroxy ketones and related chiral alcohols, demonstrating the high efficiency of enzymatic methods.

Computational and Theoretical Chemistry Studies of 4 Hydroxy Phenyl Methyl Non 4 En 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the electronic properties and reactivity of molecules. For a compound like 4-[Hydroxy(phenyl)methyl]non-4-en-3-one, these studies would provide invaluable insights into its behavior at the molecular level.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Should research be undertaken, Density Functional Theory (DFT) would be a likely method of choice due to its balance of accuracy and computational cost. Such a study would typically involve optimizing the geometry of the molecule to find its lowest energy structure. Following optimization, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, an analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution would reveal the partial charges on each atom. This information would highlight the electrophilic and nucleophilic sites within the molecule, providing a roadmap for its potential chemical reactions.

Aromaticity and Conjugation Effects on Molecular Stability

The presence of a phenyl group and a conjugated enone system in this compound suggests that aromaticity and conjugation play significant roles in its stability. Aromaticity of the phenyl ring would be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS) or the Aromatic Stabilization Energy (ASE). These calculations would confirm the energetic benefit conferred by the cyclic delocalization of π-electrons in the benzene (B151609) ring.

The conjugation between the carbon-carbon double bond and the carbonyl group (the enone moiety) would also be analyzed. This conjugation leads to delocalization of electron density, which typically results in increased thermodynamic stability. Computational studies could quantify this stabilization energy by comparing the energy of the conjugated system to that of a hypothetical non-conjugated isomer.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the non-4-en-3-one portion of the molecule allows for multiple spatial arrangements, or conformations. A thorough conformational analysis is essential for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Mapping of Conformational Isomers and Their Relative Energies

A systematic conformational search would be the first step in mapping the potential energy landscape. This could be achieved through methods like molecular mechanics or by performing relaxed potential energy surface scans at a higher level of theory like DFT. The goal would be to identify all low-energy conformers. The relative energies of these isomers would then be calculated with high accuracy, providing their population distribution at a given temperature according to the Boltzmann distribution.

Investigation of Intramolecular Hydrogen Bonding and Steric Interactions

A key feature of this compound is the presence of a hydroxyl group and a carbonyl group, which could participate in intramolecular hydrogen bonding. Computational analysis would be used to identify conformers where such an interaction is geometrically favorable. The strength of this hydrogen bond could be estimated by analyzing the bond distance between the hydrogen and the acceptor oxygen, as well as through techniques like Quantum Theory of Atoms in Molecules (QTAIM).

Steric interactions, particularly those involving the bulky phenyl group and the alkyl chain, would also significantly influence the preferred conformations. These repulsive interactions would be quantified by analyzing interatomic distances and by visualizing the molecular orbitals to identify regions of high electron density.

Computational Mechanistic Modeling

Transition State Optimization and Activation Energy Barrier Determination

In computational chemistry, understanding the mechanism of a chemical reaction is paramount. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. Transition state optimization is a computational procedure used to locate the precise geometry of this transient species. github.io

For a hypothetical reaction involving this compound, such as an intramolecular aldol-type cyclization, computational methods like Density Functional Theory (DFT) would be employed. The process begins by proposing a plausible reaction pathway from the reactant to the product. An initial guess for the transition state structure is then generated, often by interpolating between the reactant and product geometries. github.io This guess is then subjected to an optimization algorithm designed to find a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. github.io

Once the transition state is successfully located and confirmed (typically by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate), the activation energy barrier can be determined. This is calculated as the difference in energy between the transition state and the ground state of the reactant(s). aip.orgnih.govacs.org This energy barrier is a critical parameter for predicting the rate of the reaction; a higher barrier corresponds to a slower reaction.

Hypothetical Data for Intramolecular Cyclization of this compound:

Computational MethodBasis SetReactant Energy (Hartree)Transition State Energy (Hartree)Activation Energy (kcal/mol)
B3LYP6-31G(d,p)-885.12345-885.0789027.96
M06-2Xdef2-TZVP-885.34567-885.2998728.74
ωB97X-D6-311+G(d,p)-885.27891-885.2311229.99

This is a hypothetical data table for illustrative purposes.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Many chemical reactions can yield multiple products, known as isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. beilstein-journals.orgnih.gov Computational chemistry offers powerful tools to predict these selectivities, which is crucial for designing efficient synthetic routes. unimi.itrsc.org

For this compound, which possesses multiple reactive sites and stereocenters, predicting the outcome of a reaction like an electrophilic addition to the double bond is a non-trivial task. To predict regioselectivity, one can calculate the activation energy barriers for the formation of all possible regioisomeric products. beilstein-journals.org The pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major regioisomer. researchgate.netnih.gov

Similarly, to predict stereoselectivity, the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers) are located and their energies are compared. researchgate.netresearchgate.netbohrium.comarxiv.org The difference in the activation energies for the formation of these stereoisomers allows for the prediction of the product ratio (e.g., the enantiomeric excess). These calculations can be highly sensitive to the chosen computational method and basis set, and often require high-level theoretical models for accurate predictions. nih.gov

Hypothetical Data for Electrophilic Addition to this compound:

ElectrophileRegioisomeric Transition StateStereoisomeric Transition StateCalculated Activation Energy (kcal/mol)Predicted Major Product
HBrAttack at C4syn-addition15.2C4-adduct, syn-stereochemistry
HBrAttack at C4anti-addition17.8
HBrAttack at C5syn-addition21.5
HBrAttack at C5anti-addition23.1

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights that are complementary to the static picture provided by quantum mechanical calculations. acs.orgacs.org

Solvent Effects on Conformation and Reaction Pathways

The solvent in which a reaction is carried out can have a profound effect on the conformation of the reactants and the energies of the transition states, thereby influencing reaction rates and selectivities. aip.orgaip.orgillinois.edu Molecular dynamics simulations are particularly well-suited for studying these effects by explicitly modeling the solvent molecules surrounding the solute. acs.orguni-frankfurt.de

In a hypothetical MD simulation of this compound in different solvents (e.g., water, methanol, and chloroform), a large number of solvent molecules would be placed around the solute in a simulation box. aip.org The system would then be allowed to evolve over time according to the laws of classical mechanics, with the forces between atoms described by a force field. By analyzing the trajectory of the simulation, one can determine the preferred conformations of the molecule in each solvent, as well as the nature and dynamics of the solute-solvent interactions (e.g., hydrogen bonding). rsc.org Furthermore, by combining MD with quantum mechanics (QM/MM methods), one can study how the solvent affects the reaction pathway and activation energies. nih.gov

Hypothetical Data on Conformational Preferences of this compound in Different Solvents:

SolventDominant Dihedral Angle (C3-C4-C5-C6)Average End-to-End Distance (Å)Solvation Free Energy (kcal/mol)
Water-120° (gauche)8.5-12.3
Methanol-150° (skew)9.2-9.8
Chloroform180° (trans)10.1-5.6

This is a hypothetical data table for illustrative purposes.

Ligand-Substrate Interactions in Hypothetical Catalytic Systems

Computational modeling is an indispensable tool in the design and understanding of catalysts. rsc.orgmdpi.comenergy.govnih.govyoutube.com For a molecule like this compound, which could act as a substrate in a catalyzed reaction, molecular dynamics simulations can be used to study the interactions between the substrate and a hypothetical catalyst, such as an enzyme or a metal complex. acs.orgnih.govacs.org

These simulations can reveal the binding mode of the substrate to the catalyst's active site, highlighting the key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) that are responsible for binding and recognition. nih.govnih.gov By understanding these interactions, one can computationally design modifications to the catalyst (the ligand) or the substrate to enhance binding affinity and catalytic efficiency. Furthermore, QM/MM simulations can be employed to model the entire catalytic cycle, providing a detailed picture of the reaction mechanism within the catalytic environment. nih.gov

Hypothetical Data on Ligand-Substrate Interactions for a Hypothetical Catalyst:

Hypothetical Ligand ModificationKey Interacting Residue(s) in CatalystAverage Number of Hydrogen BondsCalculated Binding Affinity (kcal/mol)
None (Wild Type)Asp12, Tyr542.1-7.5
Asp12 -> Asn12Tyr541.2-5.8
Tyr54 -> Phe54Asp121.5-6.2
Substrate OH -> OMeAsp12, Tyr540.5-4.1

This is a hypothetical data table for illustrative purposes.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Hydroxy Phenyl Methyl Non 4 En 3 One

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition and elucidating the structure of unknown compounds. For 4-[Hydroxy(phenyl)methyl]non-4-en-3-one, HRMS would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

Upon ionization, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecule would undergo fragmentation. The analysis of these fragment ions provides valuable insights into the compound's structure. A plausible fragmentation pathway for this compound is outlined below:

Initial Ionization: The molecule would likely form a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.

Key Fragmentations:

Loss of a water molecule (-18 Da) from the hydroxyl group is a common fragmentation pathway for alcohols.

Cleavage of the bond between the carbonyl group and the adjacent carbon atom (alpha-cleavage) would lead to characteristic fragment ions.

Fragmentation of the nonenyl chain would produce a series of ions separated by 14 Da (CH₂).

The presence of the phenyl group would be indicated by fragment ions at m/z 77 (C₆H₅⁺) and 105 (C₆H₅CO⁺).

A hypothetical HRMS data table for this compound is presented below:

Fragment Ion Proposed Structure Calculated m/z Observed m/z Mass Accuracy (ppm)
[M+H]⁺C₁₆H₂₁O₂⁺245.1536245.15380.8
[M+Na]⁺C₁₆H₂₀O₂Na⁺267.1356267.1355-0.4
[M+H-H₂O]⁺C₁₆H₁₉O⁺227.1430227.14320.9
[C₁₀H₁₁O₂]⁺C₁₀H₁₁O₂⁺163.0754163.07550.6
[C₇H₇O]⁺C₇H₇O⁺107.0491107.0490-0.9
[C₆H₅]⁺C₆H₅⁺77.038677.0385-1.3

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For a compound with the complexity of this compound, one-dimensional (1D) NMR (¹H and ¹³C) would be supplemented with two-dimensional (2D) techniques.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks. For instance, the protons of the nonenyl chain would show clear correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton, such as connecting the phenyl group to the main chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.

A hypothetical table of key HMBC correlations for this compound is shown below:

Proton (¹H) Correlated Carbons (¹³C) Inferred Connectivity
H on C-2C-1, C-3, C-4Confirms position adjacent to carbonyl
H on C-5C-3, C-4, C-6, C-1'Connects the nonenyl chain to the carbonyl and the phenylmethyl group
H on C-1'C-4, C-5, C-2' (phenyl)Links the phenylmethyl group to the main chain
Phenyl ProtonsC-1', C-2', C-3', C-4', C-5', C-6'Confirms phenyl ring structure

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can reveal details about its structure in the solid phase. This is particularly valuable if the compound is crystalline. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹H nuclei, providing insights into the molecular packing and any conformational differences between the solid and solution states.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Monitoring

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are excellent for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bond (C=C), and aromatic (C-H) functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond and the aromatic ring vibrations often give strong Raman signals.

These techniques are also invaluable for monitoring chemical reactions. For example, during the synthesis of this compound, the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.

A table of expected vibrational frequencies for this compound is provided below:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Hydroxyl (-OH)O-H stretch3500-3200 (broad)Weak
Carbonyl (C=O)C=O stretch1680-1660Strong
Alkene (C=C)C=C stretch1650-1600Strong
Aromatic RingC=C stretch1600, 1475Strong
Phenyl GroupC-H out-of-plane bend770-730, 710-690Medium
Alkyl ChainC-H stretch2960-2850Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, such as the enone and the phenyl group in this compound, would result in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the extent of conjugation and the solvent used. The expected electronic transitions would be π → π* and n → π*.

Transition Expected Wavelength (λmax) Molar Absorptivity (ε) Solvent
π → π~240 nm>10,000 L mol⁻¹ cm⁻¹Ethanol
n → π~320 nm<100 L mol⁻¹ cm⁻¹Hexane

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of the atoms, provide precise bond lengths and angles, and definitively establish the stereochemistry at the chiral center. The resulting crystal structure would also reveal information about intermolecular interactions, such as hydrogen bonding, and the packing of the molecules in the crystal lattice.

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Isomer Separation, and Reaction Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in the research and analysis of synthetic organic compounds like this compound. These methods provide robust, high-resolution separation, enabling precise purity determination, the challenging separation of various isomers, and detailed analysis of complex reaction mixtures. Given the compound's structure—featuring a chiral center, a double bond, a hydroxyl group, and a ketone—both HPLC and GC offer unique advantages and require specific methodological considerations for effective analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its versatility allows for purity assessment, isomer separation, and reaction monitoring, often with minimal sample preparation.

The purity of a synthesized batch of this compound is critical for its characterization and further use. Reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector is highly effective for this purpose. The α,β-unsaturated ketone moiety in the molecule acts as a strong chromophore, allowing for sensitive detection. researchgate.netwikipedia.org Purity is typically determined using the area normalization method, where the area of the main compound peak is expressed as a percentage of the total area of all detected peaks in the chromatogram. torontech.comrsc.org

For a quantitative assessment, a calibration curve is constructed using certified reference standards of the compound. This allows for the precise determination of the compound's concentration and the quantification of any impurities present.

Interactive Table 1: Example HPLC Method for Purity Assessment Users can filter and sort the data by parameter.

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reversed-phase column providing good separation for moderately polar compounds.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterA common solvent system for compounds of this polarity, offering a balance between retention and elution.
Flow Rate 1.0 mL/minTypical analytical flow rate ensuring good peak shape and resolution.
Detector UV-Vis at 245 nmThe conjugated system of the α,β-unsaturated ketone provides strong absorbance around this wavelength.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Hypothetical Rt 8.2 minExpected retention time for the target compound under these conditions.
Purity Calc. Area % = (Peak Area / Total Area) x 100Standard method for estimating purity from a chromatogram. torontech.com

The structure of this compound allows for the existence of both geometric (E/Z) isomers at the C4-C5 double bond and stereoisomers (enantiomers) due to the chiral center at the carbon bearing the hydroxyl group. HPLC is a powerful technique for resolving these different isomeric forms.

Geometric and Diastereomeric Separation: Standard reversed-phase HPLC columns, such as C18 or Phenyl-Hexyl, can often separate diastereomers and, in some cases, geometric E/Z isomers. acs.orggoogle.com The different spatial arrangements of these isomers lead to distinct interactions with the stationary phase, resulting in different retention times. For complex separations, optimization of the mobile phase composition and temperature is crucial. The separation of diastereomeric adducts of similar dihydroxy-ketones has been successfully demonstrated using RP-HPLC. acs.org

Enantiomer Separation (Chiral HPLC): Separating enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). chromatographyonline.comchiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for resolving a wide range of chiral compounds, including ketones and alcohols. phenomenex.comnih.gov The separation occurs as the enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, leading to differential retention. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase modes can be employed for chiral separations. phenomenex.com

Interactive Table 2: HPLC Conditions for Isomer Separation Select the Isomer Type to see typical analytical conditions.

Isomer TypeColumn TypeMobile PhaseDetectionHypothetical Retention Times (min)
Geometric (E/Z) C18 or Phenyl-HexylGradient: Acetonitrile/WaterUV @ 245 nmIsomer 1: 9.5, Isomer 2: 10.1
Enantiomeric (R/S) Chiralpak® IA (Amylose-based CSP)Normal Phase: 90:10 n-Hexane:IsopropanolUV @ 245 nmEnantiomer 1: 12.3, Enantiomer 2: 14.7

HPLC is an excellent tool for monitoring the progress of the aldol (B89426) condensation reaction used to synthesize this compound. researchgate.netmasterorganicchemistry.com By taking aliquots from the reaction vessel at different time points, the consumption of reactants (e.g., benzaldehyde (B42025) and 2-hexanone) and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time. Furthermore, HPLC can identify and help quantify the formation of side-products or intermediates, providing a comprehensive profile of the reaction. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique suited for volatile and thermally stable compounds. While the molecular weight of this compound is within a suitable range for GC analysis, its hydroxyl group presents challenges related to polarity and thermal stability.

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity assessment and the analysis of reaction mixtures. datapdf.com GC-MS is particularly powerful as it provides structural information about the separated components, aiding in the identification of by-products from the aldol condensation. researchgate.netmdpi.com

However, the analysis of polar, hydroxyl-containing compounds by GC can be problematic. researchgate.net Potential issues include:

Thermal Degradation: The β-hydroxy ketone moiety may be susceptible to dehydration (loss of water) at the high temperatures of the GC inlet and column, leading to the formation of a more conjugated dienone. nih.gov

Poor Peak Shape: The polar hydroxyl group can interact with active sites on the column or liner, leading to peak tailing and reduced resolution.

To mitigate these issues, several strategies can be employed:

Derivatization: The hydroxyl group can be converted to a less polar, more thermally stable ether (e.g., a silyl (B83357) ether like trimethylsilyl (B98337) (TMS) ether). This process reduces peak tailing and prevents on-column degradation. epa.gov

Use of Short Columns: Shorter analytical columns reduce the residence time of the analyte in the heated column, minimizing the opportunity for thermal degradation. nih.gov

Optimized Conditions: Using a lower inlet temperature and a rapid oven temperature program can also help preserve the integrity of the molecule during analysis.

Interactive Table 3: Example GC-MS Conditions for Reaction Mixture Analysis This table outlines a hypothetical method, including a derivatization step, for analyzing a reaction mixture.

ParameterConditionRationale
Derivatization Silylation with BSTFA + 1% TMCSConverts the polar -OH group to a nonpolar, thermally stable -OTMS group, improving peak shape and preventing degradation.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A common, low-polarity column suitable for a wide range of underivatized and derivatized compounds.
Inlet Temperature 250 °CHot enough to ensure volatilization without causing significant degradation of the derivatized analyte.
Carrier Gas Helium at 1.2 mL/min (constant flow)Standard inert carrier gas for GC-MS.
Oven Program 100 °C (1 min hold), then 15 °C/min to 280 °C (5 min hold)A temperature ramp allows for the separation of more volatile starting materials from the higher-boiling product.
Detector Mass Spectrometer (Scan mode m/z 40-500)Provides mass spectral data for component identification.
Hypothetical Rts Benzaldehyde: 5.1 min; 2-Hexanone: 4.3 min; Product (TMS-derivatized): 12.8 minExpected elution order based on volatility and interaction with the stationary phase.

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Synthetic Applications and Transformational Potential of 4 Hydroxy Phenyl Methyl Non 4 En 3 One

Development of New Synthetic Methodologies Through its Reactivity

Asymmetric Transformations Initiated by the Compound's Functional Groups

The functional groups of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one are prime targets for a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched products. The hydroxyl and enone moieties can be independently or concertedly activated by chiral catalysts to achieve high levels of stereocontrol.

One of the most explored asymmetric transformations for α,β-unsaturated carbonyl compounds is the organocatalytic conjugate addition . In the case of this compound, the β-position of the enone system is susceptible to nucleophilic attack. Chiral organocatalysts, such as proline derivatives or chiral amines, can activate the enone towards enantioselective 1,4-addition of various nucleophiles, including malonates, nitroalkanes, and thiols. The presence of the γ-hydroxyl group can influence the stereochemical outcome by coordinating with the catalyst or incoming nucleophile, potentially enhancing facial selectivity.

CatalystNucleophileSolventTemp (°C)Yield (%)ee (%)
(S)-Diphenylprolinol silyl (B83357) etherDiethyl malonateToluene259295
Cinchona-based thioureaNitromethaneCH2Cl208891
Chiral imidazoline2-NitropropaneTHF-208586
Quinine-derived catalystThiophenolDioxane259589
This interactive data table presents plausible outcomes for asymmetric conjugate additions to this compound, based on reported results for analogous γ-hydroxy-α,β-unsaturated ketones.

Furthermore, the allylic hydroxyl group can direct enantioselective epoxidation of the double bond. Catalytic systems employing chiral ligands, often in combination with a metal catalyst, can achieve high diastereoselectivity and enantioselectivity. The resulting epoxy ketone is a valuable intermediate for the synthesis of various polyfunctionalized compounds.

Another significant transformation is the asymmetric reduction of the ketone functionality. While the compound already possesses a chiral center at the carbinol carbon, stereoselective reduction of the carbonyl group can lead to the formation of chiral 1,3-diols. This can be achieved using chiral reducing agents or through catalytic transfer hydrogenation with chiral catalysts, yielding diastereomerically enriched products that are important motifs in many natural products.

Exploration of Novel Catalytic Reactions with the Compound as a Key Substrate

The unique structural features of this compound make it an ideal substrate for the exploration of novel catalytic reactions, particularly those that can construct multiple C-C or C-heteroatom bonds in a single operation.

Domino reactions , or cascade reactions, are a powerful tool in synthetic chemistry for building molecular complexity in an efficient manner. The bifunctional nature of this compound allows it to participate in such sequences. For instance, a Michael addition to the enone could be followed by an intramolecular aldol (B89426) reaction or cyclization, facilitated by the proximate hydroxyl group. This could be catalyzed by a single organocatalyst or a combination of catalysts to afford complex cyclic structures with high stereocontrol.

Catalyst SystemReactantReaction TypeProductYield (%)de (%)
Proline/ThioureaIsatinMichael-Aldol CascadeSpirocyclic oxindole85>95:5
Pd(0)/Chiral LigandAllyl acetateAllylic Alkylation/Lactonizationγ-Lactone7892
Ru-complex-Isomerization/CyclizationDihydropyran89N/A
Chiral Phosphoric AcidIndoleFriedel-Crafts/CyclizationFused heterocycle9194
This interactive data table illustrates the potential of this compound in novel catalytic domino reactions, with projected outcomes based on analogous systems.

The compound can also serve as a precursor in palladium-catalyzed allylic substitution reactions . acs.org Activation of the allylic hydroxyl group, for example, by conversion to a carbonate or phosphate, would generate an electrophilic π-allyl palladium complex. Subsequent attack by a wide range of nucleophiles in the presence of a chiral ligand can lead to the formation of a new stereocenter with high enantioselectivity. nih.gov

Moreover, the enone functionality can participate in various cycloaddition reactions . For example, in a Diels-Alder reaction, it can act as a dienophile. The use of chiral Lewis acid catalysts can render this transformation highly enantioselective, providing access to complex cyclohexene (B86901) derivatives. The γ-hydroxyl group can again play a crucial role in coordinating to the catalyst and directing the stereochemical outcome.

Finally, the isomerization of the β,γ-double bond to an α,β-position under enzymatic or chemical catalysis is another potential transformation. This could be a key step in a synthetic sequence to access different isomers or to set the stage for subsequent stereoselective reactions on a now conjugated system. researchgate.net

Degradation Pathways and Environmental Considerations from an Academic Perspective

Photochemical Degradation Mechanisms

Studies on UV-Induced Transformations and Photoproduct Identification

No specific studies on the UV-induced transformations of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one or the identification of its photoproducts were found. Research in this area would be necessary to understand how sunlight and other light sources contribute to its environmental fate.

Mechanistic Elucidation of Photoreactions in Different Environments

Without experimental data, any discussion of the photoreaction mechanisms in various environmental compartments (e.g., water, soil, air) would be purely speculative. The specific influence of environmental factors on the degradation of this compound has not been documented.

Hydrolytic Stability and Pathways under Varying pH Conditions

Information regarding the hydrolytic stability of this compound is not available. The rate and mechanism of its breakdown in water under different pH conditions have not been reported in the scientific literature.

Acid-Catalyzed Hydrolysis Mechanisms

There are no published studies detailing the acid-catalyzed hydrolysis mechanisms for this compound.

Base-Mediated Hydrolysis Mechanisms

Similarly, research on the base-mediated hydrolysis mechanisms of this compound could not be located.

Oxidative Degradation Mechanisms in Simulated Environmental Matrices

No studies were found that investigate the oxidative degradation of this compound in simulated environmental matrices, such as those containing common oxidants like hydroxyl radicals.

Biotransformation Studies in Controlled Academic Systems

The interaction of this compound with biological systems is another critical area for which specific data is lacking. Biotransformation studies are essential for understanding its metabolic fate in organisms.

Microorganisms in soil and water play a pivotal role in the breakdown of organic compounds. Studies involving the incubation of this compound with various microbial consortia or specific bacterial and fungal strains would be required to elucidate its biodegradability. Such research would aim to identify the metabolic pathways, the microorganisms capable of its transformation, and the final mineralization products.

Q & A

What are optimized synthetic strategies for 4-[Hydroxy(phenyl)methyl]non-4-en-3-one, and how can reaction conditions be tailored to improve yield?

Answer:
Synthesis of this compound typically involves aldol condensation or Michael addition reactions to construct the α,β-unsaturated ketone core. Key considerations include:

  • Catalytic systems : Use base catalysts (e.g., NaOH, KOH) or organocatalysts for stereochemical control.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while protic solvents (e.g., ethanol) may stabilize intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Recrystallization from ethanol/water mixtures can improve purity .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess phenyl Grignard reagent) to drive completion.

How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : Assign the α,β-unsaturated ketone via downfield shifts (δ 6.5–7.5 ppm for olefinic protons; δ 190–210 ppm for carbonyl carbon). Hydroxy and phenyl groups show characteristic aromatic (δ 7.0–7.5 ppm) and broad hydroxyl (δ 1–5 ppm) signals.
  • Mass spectrometry (ESI or EI) : Confirm molecular ion ([M+H]⁺ or [M⁻H]⁻) and fragmentation patterns (e.g., loss of H₂O or phenyl groups). Cross-reference with NIST Chemistry WebBook data for validation .
  • Contradiction resolution : If NMR signals overlap, use 2D techniques (COSY, HSQC) or deuterated solvents to suppress exchange broadening .

What crystallographic refinement strategies are recommended for resolving disorder in the crystal lattice of this compound?

Answer:

  • Software tools : Use SHELXL for refinement, leveraging constraints for disordered phenyl or hydroxy groups. Apply "ISOR" and "DELU" commands to restrain thermal parameters .
  • ORTEP visualization : Generate thermal ellipsoid plots to identify positional disorder. If unresolved, consider twinning analysis (via PLATON) or alternative space groups .
  • Validation : Cross-check with CIF validation tools (e.g., checkCIF) to ensure geometric plausibility .

How can molecular docking studies predict the biological activity of this compound?

Answer:

  • Target selection : Prioritize receptors with known affinity for α,β-unsaturated ketones (e.g., NF-κB, COX-2). Use AutoDock Vina or Schrödinger Suite for docking.
  • Ligand preparation : Optimize 3D geometry with Gaussian (DFT-B3LYP/6-31G*) and assign partial charges via AM1-BCC.
  • Scoring metrics : Analyze binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity) and hydrogen-bonding interactions. Validate with MD simulations (e.g., GROMACS) .

What analytical methods are suitable for detecting degradation products of this compound in environmental matrices?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate aqueous samples.
  • Chromatography : Use HPLC-DAD or GC-MS with capillary columns (e.g., DB-5MS). For polar degradation products, HILIC columns improve resolution .
  • Detection : Compare retention times and spectra with standards. Quantify via external calibration curves (R² ≥ 0.995) .

How can impurity profiling ensure the reliability of pharmacological assays for this compound?

Answer:

  • HPLC methods : Employ gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) with UV detection (λ = 254 nm). Limit impurities to ≤0.1% (ICH Q3A guidelines).
  • Stress testing : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
  • Validation : Use LC-MS/MS to characterize unknown impurities and confirm structures via HRMS .

What strategies mitigate enantiomeric interference in chiral synthesis of related hydroxy-phenyl compounds?

Answer:

  • Chiral auxiliaries : Employ Evans oxazolidinones or Corey lactams to enforce stereochemistry.
  • Catalytic asymmetric synthesis : Use Jacobsen’s Mn-salen catalysts or Noyori hydrogenation for enantioselective reduction.
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to determine enantiomeric excess (ee ≥ 95%) .

How do solvent polarity and pH influence the compound’s stability in pharmacological formulations?

Answer:

  • pH stability : Conduct kinetic studies in buffers (pH 1–12). Hydrolysis of the α,β-unsaturated ketone is accelerated under alkaline conditions (pH > 10).
  • Solvent effects : Aqueous solutions promote degradation; use co-solvents (e.g., PEG-400) or lyophilization to enhance shelf life.
  • Accelerated testing : Store samples at 40°C/75% RH and monitor degradation via UPLC at t = 0, 1, 3, 6 months .

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